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Executive Summary

BMS-564929 is a potent and orally bioavailable non-steroidal selective androgen receptor
modulator (SARM) that has demonstrated significant promise in preclinical research for
combating age-related functional decline, particularly sarcopenia (muscle wasting). As an
agonist of the androgen receptor (AR), BMS-564929 exhibits tissue-selective anabolic effects,
promoting muscle growth with markedly less impact on prostatic tissues compared to traditional
androgens like testosterone.[1] This technical guide provides an in-depth overview of BMS-
564929, consolidating key quantitative data, detailed experimental protocols, and visualizations
of its mechanism of action to support further research and development in this field. While
preclinical data are robust, it is important to note that publicly available results from clinical
trials specifically investigating BMS-564929 for age-related functional decline in humans are
limited.

Core Mechanism of Action: Selective Androgen
Receptor Modulation

BMS-564929 functions as a high-affinity agonist for the androgen receptor, with a binding
affinity (Ki) of 2.11 £ 0.16 nM.[2][3] Its selectivity is a key characteristic; it is over 1000-fold
more selective for the AR than for estrogen receptors (ERa and ER), the glucocorticoid
receptor (GR), and the mineralocorticoid receptor (MR).[2] It also shows approximately 400-fold
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selectivity over the progesterone receptor (PR).[2] Unlike testosterone, BMS-564929 does not
significantly interact with sex hormone-binding globulin (SHBG) or aromatase.[1]

The tissue selectivity of BMS-564929 is attributed to its unique interaction with the AR ligand-
binding domain, which is thought to recruit a distinct set of co-regulatory proteins compared to
dihydrotestosterone (DHT), leading to differential gene expression in various tissues.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for BMS-
564929, primarily extracted from the foundational study by Ostrowski et al. in Endocrinology
(2007).

Table 1: In Vitro Activity of BMS-564929 vs, Testosterone

Parameter BMS-564929 Testosterone Reference
AR Binding Ki (nM) 2.11+£0.16 0.25+0.03 [4]
C2C12 Myoblast
0.44 +0.03 2.81+0.48 [4][5]
EC50 (nM)
PEC Prostate Cell
8.66 + 0.22 2.17 +0.49 [2][4]
EC50 (nM)
SHBG IC50 (nM) >30,000 7+1 [4]
Aromatase IC50 (nM) >30,000 740 £ 2 [4]

C2C12 is a mouse myoblast cell line, and PEC is a rat prostate epithelial cell line.[5][6]

Table 2: In Vivo Anabolic and Androgenic Activity in
Castrated Rats
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Levator Ani Ventral
Dose Muscle Weight  Prostate
Compound . Reference
(mglkgl/day) (% of Intact Weight (% of
Control) Intact Control)
Vehicle - 25 10 [5]
Intact Control - 100 100 [5]
BMS-564929 0.03 ~75 ~15 [5]
0.1 ~100 ~20 [5]
0.3 >125 ~25 [5]
1 >125 ~30 [5]
Testosterone
_ 0.3 ~75 ~60 [5]
Propionate
1 ~125 ~125 [5]

Data are approximated from graphical representations in Ostrowski et al. (2007) and
demonstrate the potent and selective anabolic effect of BMS-564929 on muscle tissue with
significantly less stimulation of the prostate compared to testosterone propionate.[5]

Signaling Pathways

BMS-564929 exerts its anabolic effects on muscle through the activation of the androgen
receptor signaling pathway. Upon binding of BMS-564929, the AR translocates to the nucleus
and modulates the transcription of target genes. This leads to the activation of downstream
anabolic signaling cascades, including the Akt and mTOR pathways, which are central
regulators of muscle protein synthesis and hypertrophy.
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BMS-564929 signaling cascade in skeletal muscle.

Experimental Protocols
Androgen Receptor Binding Assay (Competitive
Radioligand Binding)

This protocol is a synthesized representation for determining the binding affinity of a test
compound like BMS-564929 to the androgen receptor.

Materials:

Human recombinant AR protein

[3H]-Dihydrotestosterone ([3H]-DHT) as the radioligand

Test compound (BMS-564929) at various concentrations

Wash buffer (e.g., Tris-HCI buffer with protease inhibitors)
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Scintillation fluid

Scintillation counter

96-well filter plates

Procedure:

Prepare serial dilutions of the test compound (BMS-564929) and a non-labeled competitor
(e.g., unlabeled DHT for determining non-specific binding).

In a 96-well plate, add a fixed concentration of human recombinant AR protein to each well.
Add the serially diluted test compound or unlabeled competitor to the respective wells.

Add a fixed concentration of [3H]-DHT to all wells.

Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

Following incubation, rapidly filter the contents of each well through the filter plate to
separate bound from free radioligand.

Wash each well multiple times with ice-cold wash buffer.
Allow the filters to dry, then add scintillation fluid to each well.
Quantify the radioactivity in each well using a scintillation counter.

Calculate the specific binding at each concentration of the test compound by subtracting the
non-specific binding (wells with excess unlabeled DHT) from the total binding.

Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-
DHT binding) by non-linear regression analysis.

Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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AR Functional Transactivation Assay (Luciferase
Reporter Assay)

This protocol outlines a method to assess the functional agonist or antagonist activity of a

compound on the androgen receptor.

Materials:

A suitable mammalian cell line (e.g., C2C12 myoblasts or PC-3 prostate cancer cells)
Expression vector for the human androgen receptor

Reporter vector containing a luciferase gene under the control of an androgen-responsive
element (ARE)

Transfection reagent

Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum (to remove
endogenous steroids)

Test compound (BMS-564929) at various concentrations
Luciferase assay reagent

Luminometer

Procedure:

Co-transfect the chosen cell line with the AR expression vector and the ARE-luciferase
reporter vector using a suitable transfection reagent.

Plate the transfected cells in a 96-well plate and allow them to adhere and recover for 24
hours.

Replace the medium with phenol red-free medium containing charcoal-stripped serum.

Add serial dilutions of the test compound (BMS-564929) to the cells. Include a vehicle
control and a positive control (e.g., DHT).
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¢ Incubate the cells for 18-24 hours.

e Lyse the cells and add the luciferase assay reagent according to the manufacturer's
instructions.

e Measure the luminescence in each well using a luminometer.

o Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase)
or to total protein concentration to account for variations in transfection efficiency and cell
number.

e Plot the normalized luciferase activity against the log of the test compound concentration to
generate a dose-response curve.

o Calculate the EC50 value (the concentration of the compound that produces 50% of the
maximal response) from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical evaluation workflow for a novel SARM like
BMS-564929.
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Preclinical evaluation workflow for a SARM.
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Clinical Development for Age-Related Functional
Decline

While the initial preclinical data for BMS-564929 were highly encouraging and suggested its
advancement into clinical trials for age-related functional decline, there is a lack of publicly
available data from these trials.[1] Searches of clinical trial registries and the published
literature did not yield specific results for BMS-564929 in sarcopenia or related conditions. The
development of SARMs for such indications has faced challenges, with some trials of other
SARMSs showing increases in lean body mass that did not translate into significant
improvements in muscle strength or physical function.[7][8]

Conclusion

BMS-564929 remains a significant compound of interest in the field of SARM research due to
its potent and selective anabolic effects on muscle tissue demonstrated in preclinical models.
The data presented in this guide underscore its potential as a therapeutic agent for age-related
muscle wasting. However, the absence of clinical trial data makes it difficult to ascertain its
efficacy and safety profile in human populations for this indication. Further research and the
potential publication of clinical findings are necessary to fully elucidate the therapeutic utility of
BMS-564929 in combating age-related functional decline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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